molecular formula C8H4BrClN2 B3186445 2-Bromo-6-chloroquinoxaline CAS No. 1240616-87-8

2-Bromo-6-chloroquinoxaline

Cat. No. B3186445
CAS RN: 1240616-87-8
M. Wt: 243.49 g/mol
InChI Key: JYMWBDOULRMXOT-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroquinoxaline is a chemical compound with the molecular formula C8H4BrClN2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoxalines, including 2-Bromo-6-chloroquinoxaline, has been extensively studied due to their diverse biological activities . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloroquinoxaline is represented by the linear formula C8H4BrClN2 . It has a molecular weight of 243.49 .


Physical And Chemical Properties Analysis

2-Bromo-6-chloroquinoxaline is a solid substance at room temperature . The compound is stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

While specific future directions for 2-Bromo-6-chloroquinoxaline are not mentioned in the available resources, quinoxaline derivatives have been the subject of extensive research due to their diverse biological activities . They continue to be of interest in the development of new therapeutic agents .

properties

IUPAC Name

2-bromo-6-chloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMWBDOULRMXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676364
Record name 2-Bromo-6-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240616-87-8
Record name 2-Bromo-6-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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